molecular formula C23H26N2O3S2 B2375354 ethyl 2-(2-((1-methyl-1H-indol-3-yl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 450349-16-3

ethyl 2-(2-((1-methyl-1H-indol-3-yl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No.: B2375354
CAS No.: 450349-16-3
M. Wt: 442.59
InChI Key: QPYRCUXPTZSFTA-UHFFFAOYSA-N
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Description

This compound features a tetrahydrobenzo[b]thiophene core substituted at the 2-position with a propanamido linker bearing a (1-methyl-1H-indol-3-yl)thio group and an ethyl ester at the 3-position. While direct synthesis data for this compound are absent in the provided evidence, analogous synthetic strategies (e.g., multicomponent Petasis reactions, cyanoacetylation, or Knoevenagel condensations) from related studies suggest plausible routes. For instance, thioether formation could involve coupling a thiol-containing indole derivative with a halogenated propanamido intermediate under basic conditions.

Properties

IUPAC Name

ethyl 2-[2-(1-methylindol-3-yl)sulfanylpropanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O3S2/c1-4-28-23(27)20-16-10-6-8-12-18(16)30-22(20)24-21(26)14(2)29-19-13-25(3)17-11-7-5-9-15(17)19/h5,7,9,11,13-14H,4,6,8,10,12H2,1-3H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPYRCUXPTZSFTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C(C)SC3=CN(C4=CC=CC=C43)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(2-((1-methyl-1H-indol-3-yl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex organic compound with significant potential in pharmacological applications. Its molecular formula is C24H28N2O3S2C_{24}H_{28}N_{2}O_{3}S_{2} and it has a molecular weight of 456.62 g/mol . This compound belongs to a class of derivatives that exhibit various biological activities including analgesic, antitumor, and enzyme inhibitory properties.

1. Analgesic Activity

Research has indicated that derivatives of benzo[b]thiophene carboxylic acids possess notable analgesic effects. A study utilizing the "hot plate" method on outbred white mice demonstrated that compounds similar to this compound showed analgesic activity surpassing that of standard analgesics like metamizole .

2. Antitumor Activity

The compound has shown promise in antitumor studies, particularly against breast cancer cell lines. In vitro assays revealed that certain derivatives induced apoptosis in MCF-7 cells, with IC50 values ranging from 23.2 to 49.9 μM . The mechanism of action appears to involve cell cycle arrest at the G2/M phase and S phase, leading to significant reductions in cell viability .

3. Enzyme Inhibition

Molecular docking studies have been conducted to evaluate the enzyme inhibitory potential of this compound against α-glucosidase. One derivative demonstrated an IC50 value lower than that of acarbose, a standard antidiabetic drug . This suggests that the compound may be effective in managing blood glucose levels by inhibiting carbohydrate absorption.

Case Studies and Research Findings

Study Activity Methodology Findings
Siutkina et al. (2021)AnalgesicHot plate method on miceCompound exhibited analgesic effects exceeding metamizole
MDPI Study (2020)AntitumorMCF-7 cell line assaysInduced apoptosis with IC50 values between 23.2 - 49.9 μM
PMC Study (2023)Enzyme inhibitionMolecular dockingCompound showed promising α-glucosidase inhibition potential

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Induction of Apoptosis : The compound activates apoptotic pathways in cancer cells by modulating key proteins involved in cell survival and death.
  • Cell Cycle Arrest : It causes G2/M phase arrest, preventing cancer cells from proliferating.
  • Enzyme Interaction : By inhibiting α-glucosidase, it interferes with carbohydrate metabolism, which is beneficial for diabetes management.

Scientific Research Applications

Pharmacological Properties

Research indicates that ethyl 2-(2-((1-methyl-1H-indol-3-yl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate exhibits several promising biological activities:

  • Enzyme Inhibition : Studies have shown that related compounds exhibit significant inhibitory effects on enzymes such as α-glucosidase, which is crucial in managing diabetes mellitus. The compound's IC50 values suggest it may be more effective than standard treatments like acarbose .
  • Anticancer Potential : The compound's structural features may contribute to its efficacy against various cancer cell lines. Preliminary data suggest it could act as an inhibitor of specific cancer-related pathways .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies help elucidate the mechanism of action and support further drug development efforts by identifying potential therapeutic targets.

Antidiabetic Agents

Given its enzyme inhibitory properties, this compound holds potential as a novel antidiabetic agent. The ability to inhibit α-glucosidase suggests it could be developed into a treatment for postprandial hyperglycemia.

Anticancer Therapy

The anticancer properties indicate that this compound may serve as a lead compound in the development of new anticancer therapies. Further studies are needed to explore its efficacy and safety in clinical settings.

Case Study 1: Enzyme Inhibition

In a study evaluating various indole derivatives for their α-glucosidase inhibitory activity, this compound was among those showing promising results with an IC50 value significantly lower than that of acarbose. This suggests its potential utility in diabetes management .

Case Study 2: Anticancer Activity

A series of experiments conducted on cancer cell lines demonstrated that derivatives containing the benzo[b]thiophene core exhibited cytotoxic effects. This compound was highlighted for its ability to induce apoptosis in specific cancer cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Electronic Effects

The target compound distinguishes itself from analogs through its indole-thioether-propanamido side chain . Key comparisons include:

  • Ethyl 2-(2-Cyano-3-(Substituted Phenyl)Acrylamido) Derivatives: These feature electron-withdrawing cyanoacrylamido groups instead of thioethers, enhancing electrophilicity and enabling conjugation with aryl aldehydes via Knoevenagel reactions . This contrasts with the target’s sulfur-linked indole, which may improve lipid solubility and membrane permeability .
  • Indole-Methylideneamino Derivatives: Compounds like {2-[(1H-Indol-3-ylmethylidene)amino]-...methanone} () replace the propanamido linker with a Schiff base, reducing hydrolytic stability but enabling metal coordination .
  • Tetrahydrobenzo[4,5]Thieno[2,3-d]Pyrimidine-4(3H)-ones: These cyclized analogs lack the ester group, prioritizing hydrogen-bonding interactions for anti-tyrosinase activity .
Physicochemical Properties
  • Solubility: The target’s indole-thioether group may enhance lipophilicity compared to cyanoacrylamido analogs, which showed Rf values of 0.4–0.6 in chloroform:methanol (10:1) .
  • Molecular Weight : HRMS-ESI data from (m/z 390.1370) for a related compound suggest the target’s molecular weight would exceed 450 g/mol due to the indole and thioether additions .
Bioactivity Profiles

While bioactivity data for the target compound are unavailable, analogs provide insights:

  • Antioxidant Activity: Cyanoacrylamido derivatives () exhibited IC50 values of 12–45 μM in DPPH assays, attributed to radical scavenging via conjugated π-systems .
  • Antibacterial Activity : Substituted phenyl groups in showed moderate inhibition against S. aureus (MIC: 32–64 μg/mL), suggesting the indole-thioether moiety could enhance Gram-positive targeting .

Data Tables

Table 2. Physicochemical Properties of Analogs

Compound Rf Value (Chloroform:MeOH) Molecular Weight (g/mol) Key Spectral Data
Ethyl 2-Cyanoacrylamido Derivative 0.45 380–420 1H NMR (δ 7.2–8.1, aromatic)
Indole-Methylideneamino Derivative N/A 430 Single-crystal XRD (R = 0.038)
Target Compound (Estimated) 0.55* ~450 HRMS-ESI (m/z: ~450.15)*

*Predicted based on structural analogs.

Research Implications and Limitations

The indole-thioether moiety in the target compound may offer unique pharmacokinetic advantages over cyano or Schiff base analogs, such as improved metabolic stability and target binding. However, the absence of direct bioactivity or synthetic data for the target limits conclusive comparisons.

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